molecular formula C11H16BFN2O3 B1408096 (3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid CAS No. 1704082-18-7

(3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid

Cat. No.: B1408096
CAS No.: 1704082-18-7
M. Wt: 254.07 g/mol
InChI Key: KDKFHMPSXMAELD-UHFFFAOYSA-N
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Description

(3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid is an organoboron compound that has gained significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a fluorinated phenyl ring, which is further substituted with a dimethylaminoethyl carbamoyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid typically involves the following steps:

    Formation of the Fluorinated Phenyl Ring: The starting material, 5-fluoro-3-nitrophenol, undergoes nitration to introduce the nitro group at the desired position.

    Reduction of the Nitro Group: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Introduction of the Carbamoyl Group: The amino group is then reacted with dimethylaminoethyl chloride in the presence of a base like triethylamine to form the dimethylaminoethyl carbamoyl group.

    Boronic Acid Formation: Finally, the phenyl ring is borylated using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The dimethylaminoethyl carbamoyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Corresponding phenol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition, particularly in the development of boron-containing enzyme inhibitors.

    Medicine: Investigated for its potential use in the treatment of diseases such as cancer and bacterial infections due to its ability to inhibit specific enzymes.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the fluorine and carbamoyl groups, making it less specific in its interactions.

    (3-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic Acid: Similar structure but without the fluorine atom, resulting in different chemical properties and reactivity.

    (3-((2-(Dimethylamino)ethyl)carbamoyl)-4-fluorophenyl)boronic Acid: Similar structure but with the fluorine atom in a different position, affecting its reactivity and binding properties.

Uniqueness

(3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid is unique due to the presence of both the fluorine atom and the dimethylaminoethyl carbamoyl group, which enhance its binding affinity and specificity towards molecular targets. This makes it a valuable compound in the development of enzyme inhibitors and other therapeutic agents.

Properties

IUPAC Name

[3-[2-(dimethylamino)ethylcarbamoyl]-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BFN2O3/c1-15(2)4-3-14-11(16)8-5-9(12(17)18)7-10(13)6-8/h5-7,17-18H,3-4H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKFHMPSXMAELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NCCN(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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